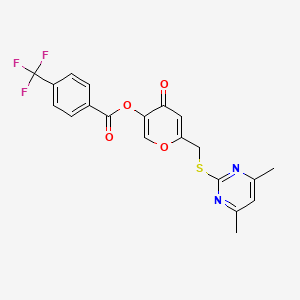
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C20H15F3N2O4S and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate is a complex organic compound notable for its diverse biological activities. This compound, characterized by its unique structural features, including a pyrimidine ring and a pyranone structure, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18F3N2O3S, with a molecular weight of approximately 426.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Pyrimidine ring | Provides potential for interactions with biological targets |
| Thioether linkage | Enhances chemical reactivity and solubility |
| Pyranone structure | Imparts stability and may influence pharmacokinetics |
| Trifluoromethyl group | Modifies lipophilicity and electronic properties |
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has shown that related compounds possess significant antimicrobial properties. For instance, derivatives containing similar thioether linkages have been evaluated against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, indicating moderate to good antimicrobial efficacy .
Anticancer Potential
Studies on structurally analogous compounds reveal promising anticancer activity. For example, compounds with similar pyranone structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. In vitro assays have shown that they can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of new derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the thioether linkage significantly enhances antimicrobial activity compared to non-thioether analogs .
- Cytotoxicity Studies : In a comparative study involving various pyranone derivatives, the compound exhibited selective cytotoxicity towards cancer cell lines with an IC50 value of approximately 30 µM, indicating its potential as an anticancer agent .
- Mechanistic Insights : Interaction studies have suggested that the compound may act by inhibiting specific enzymes involved in cellular processes, leading to reduced viability in target cells.
Propriétés
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-3-5-14(6-4-13)20(21,22)23/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAHSXHLJFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













